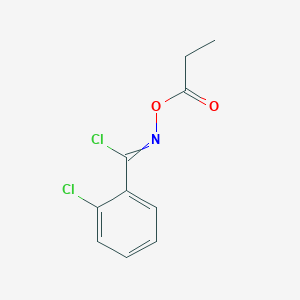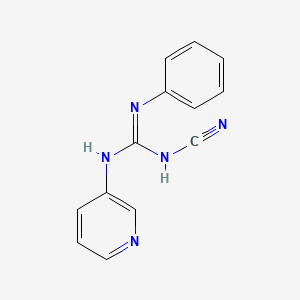
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-: is a synthetic nucleoside analog It is derived from cytosine, a pyrimidine base found in DNA and RNA, and is modified with an arabinofuranosyl sugar and a margaroyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of cytosine with arabinofuranose. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acylation: The arabinofuranosyl-cytosine is then acylated with margaric acid (heptadecanoic acid) using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- can undergo oxidation reactions, particularly at the cytosine base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the margaroyl moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Uracil derivatives.
Reduction: Alcohol derivatives of the margaroyl group.
Substitution: Various substituted cytosine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its potential as a precursor in the development of novel pharmaceuticals.
Biology:
- Investigated for its role in DNA and RNA analog studies.
- Used in the study of nucleic acid interactions and enzyme-substrate specificity.
Medicine:
- Explored for its potential antiviral and anticancer properties.
- Studied for its ability to inhibit certain enzymes involved in nucleic acid metabolism.
Industry:
- Potential applications in the development of diagnostic tools and biosensors.
- Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA function. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of viral genomes and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL-
Comparison:
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL- has a longer fatty acid chain (stearic acid) compared to margaric acid, which may affect its lipophilicity and cellular uptake.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL- has a shorter fatty acid chain (myristic acid), potentially influencing its metabolic stability and bioavailability.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL- has an even shorter fatty acid chain (lauric acid), which may result in different pharmacokinetic properties.
The uniqueness of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- lies in its specific fatty acid modification, which can influence its biological activity and therapeutic potential.
Propriétés
Numéro CAS |
59252-37-8 |
|---|---|
Formule moléculaire |
C26H45N3O6 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]heptadecanamide |
InChI |
InChI=1S/C26H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(31)27-21-17-18-29(26(34)28-21)25-24(33)23(32)20(19-30)35-25/h17-18,20,23-25,30,32-33H,2-16,19H2,1H3,(H,27,28,31,34)/t20-,23-,24+,25-/m1/s1 |
Clé InChI |
PUELOMOZSSTZTD-ZBCONREDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)




![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)



